Circulation Half-Life Prolongation: PEG-PE vs. Non-PEGylated Liposomes vs. Ganglioside GM1
Incorporation of PEG-PE into liposomes dramatically extends their circulation half-life compared to unmodified liposomes and outperforms another established stealth agent, ganglioside GM1 [1]. The quantitative data highlights a more than 10-fold increase in half-life relative to the non-PEGylated baseline.
| Evidence Dimension | Blood Circulation Half-Life (t1/2) |
|---|---|
| Target Compound Data | 5 hours |
| Comparator Or Baseline | Non-PEGylated liposomes (< 30 min); Liposomes modified with ganglioside GM1 (data not shown, but noted as inferior) |
| Quantified Difference | >10-fold increase over non-PEGylated liposomes |
| Conditions | Large unilamellar liposomes (egg phosphatidylcholine:cholesterol, 1:1) in mice. |
Why This Matters
This significant increase in circulation half-life is the foundational performance metric for PEG-PE, directly enabling enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect, a primary driver for selecting this compound in oncology drug delivery.
- [1] Klibanov AL, Maruyama K, Torchilin VP, Huang L. Amphipathic polyethyleneglycols effectively prolong the circulation time of liposomes. FEBS Lett. 1990 Jul 30;268(1):235-7. View Source
